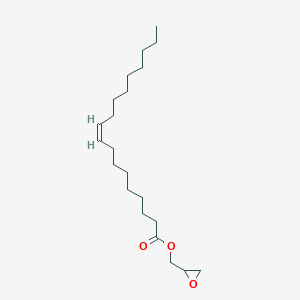
Glycidyl oleate
Übersicht
Beschreibung
Glycidyl oleate is one of the glycidyl esters (GEs) that can be found in various edible oils. It is synthesized through the reaction of glycidol with oleic acid. Glycidyl esters are known for their potential as reactive intermediates in the synthesis of various polymers and other chemical compounds .
Synthesis Analysis
The synthesis of glycidyl oleate can be achieved through the reaction of glycidol with fatty acids or their derivatives, such as methyl oleate. For instance, the synthesis of monoglycerides by glycerolysis of methyl oleate has been studied using solid acid-base catalysts, which could be related to the synthesis of glycidyl oleate . Additionally, the synthesis of poly(oleic diacid-co-glycerol) involves the use of oleic diacid and glycerol, which could be a step towards the synthesis of glycidyl oleate when glycidol is used instead of glycerol .
Molecular Structure Analysis
The molecular structure of glycidyl oleate consists of the glycidyl group attached to the oleate moiety. The oleate part is derived from oleic acid, which is a monounsaturated fatty acid. The glycidyl group contains an epoxide ring, which is highly reactive and can undergo various chemical reactions .
Chemical Reactions Analysis
Glycidyl oleate, as a glycidyl ester, can participate in numerous chemical reactions due to the presence of the epoxide ring. For example, the epoxide ring can be opened through nucleophilic attack, leading to the formation of different products depending on the nucleophile. This reactivity is utilized in the synthesis of polymers and other materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycidyl oleate are influenced by the presence of the glycidyl group and the oleate chain. The glycidyl group contributes to the reactivity of the compound, while the oleate chain imparts hydrophobic characteristics. The thermal properties and stability of glycidyl oleate would be similar to those of other glycidyl esters, which are typically stable under normal conditions but can react under elevated temperatures or in the presence of catalysts .
Wissenschaftliche Forschungsanwendungen
-
Food Quality and Safety
- Application : Glycidyl fatty acid esters (GEs), including Glycidyl oleate, are the main pollutants in processed oils and are potential mutagens or carcinogens . They are produced from a deodorization process performed under high-temperature conditions during the production of edible oils .
- Method : In a study, 48 commercially prepared foods were analyzed to identify other sources of exposure to GE and 3-MCPDE . All of them contained relatively high amounts of GEs and 3-MCPDEs .
- Results : There was a correlation between the amounts of GEs and 3-MCPDEs in the food products ( r = 0.422, p < 0.005) .
-
Oil Chemistry
- Application : Glycidyl esters of fatty acids, including Glycidyl oleate, are found in vegetable oils . They are of concern due to their potential health risks .
- Method : An LC–MS method using a single quadrupole mass spectrometer was developed for direct analysis of glycidyl esters of fatty acids in vegetable oils . This method provided acceptable recovery of seven glycidyl esters, including glycidyl oleate .
- Results : The method provided consistent detection parameters after greater than 200 injections without any cleaning operations performed .
-
Food Processing
- Application : Glycidyl fatty acid esters (GEs), including Glycidyl oleate, are found in processed foods . They are potential mutagens or carcinogens .
- Method : In a study, 48 commercially prepared foods were analyzed to identify other sources of exposure to GE and 3-MCPDE . All of them contained relatively high amounts of GEs and 3-MCPDEs .
- Results : There was a correlation between the amounts of GEs and 3-MCPDEs in the food products ( r = 0.422, p < 0.005) .
-
Meat Processing
- Application : Glycidyl oleate is found in processed meats .
- Method : After kneading commercially available ground beef, pork, and chicken, 100 g of each ground meat was packed in a cell and formed into patties for oven heating .
- Results : The study did not provide specific results related to Glycidyl oleate .
-
Oil Analysis
- Application : Glycidyl esters of fatty acids, including Glycidyl oleate, are found in vegetable oils . They are of concern due to their potential health risks .
- Method : An LC–MS method using a single quadrupole mass spectrometer was developed for direct analysis of glycidyl esters of fatty acids in vegetable oils . This method provided acceptable recovery of seven glycidyl esters, including glycidyl oleate .
- Results : The method provided consistent detection parameters after greater than 200 injections without any cleaning operations performed .
-
Frying Foods
- Application : Glycidyl fatty acid esters (GEs), including Glycidyl oleate, are produced from a deodorization process performed under high-temperature conditions during the production of edible oils . They can occur during cooking with all refined edible oils and processed foods made with these oils .
- Method : In a study, the effects of food type (potato chips and chicken breasts), frying frequency, and frying temperature on the formation of 3-MCPDE and GE in palm oil (PO) were investigated . The results showed that 3-MCPDE was formed easier in chicken breasts than potato chips .
- Results : The GE content decreased in PO after it was used for frying potato chips and chicken breasts with or without NaCl . Frying frequency was an influencing factor in the formation of 3-MCPDE and the decrease in GE in PO . Frying temperature was positively correlated with GE degradation .
-
Biomarker of Internal Exposure to Glycidol
- Application : Glycidyl fatty acid esters (GEs), including Glycidyl oleate, are converted into glycidol, a genotoxic substance, in vivo . N - (2,3-dihydroxypropyl)valine (diHOPrVal), a hemoglobin adduct of glycidol, is used as a biomarker of glycidol and GE exposure .
- Method : Several glycidol-related chemicals, including glycidol and glycidyl oleate, were administered to mice, and diHOPrVal formation from each substance was examined with LC-MS .
- Results : DiHOPrVal was detected in animals treated with glycidol and glycidyl oleate but not in mice treated with other chemicals . The amount of diHOPrVal per administered dose produced from other chemicals was negligible compared to the amounts associated with dietary glycidol and GE .
Zukünftige Richtungen
Research is ongoing to better understand the formation of glycidyl esters like glycidyl oleate in food and their potential health effects . For instance, studies are investigating the conditions under which glycidyl esters are formed in heated foods . This research could lead to strategies to reduce the levels of these compounds in food products.
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031637 | |
| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl oleate | |
CAS RN |
5431-33-4 | |
| Record name | Glycidyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



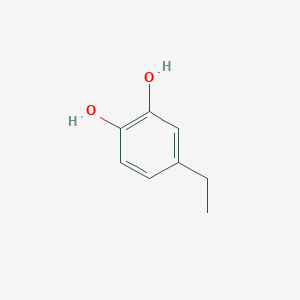

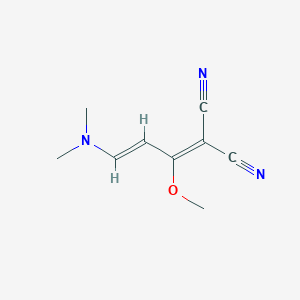
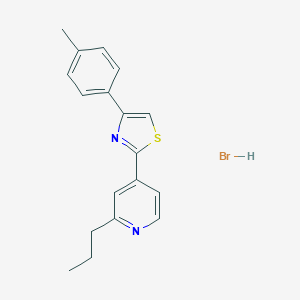
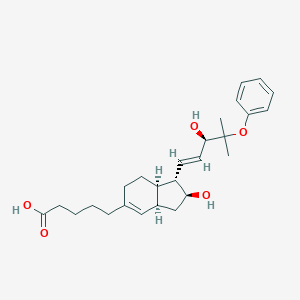
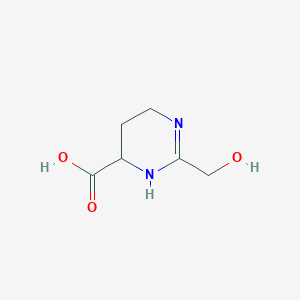
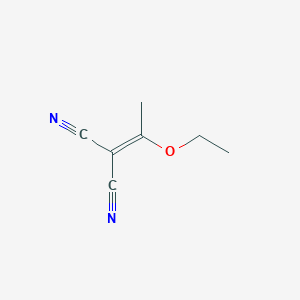
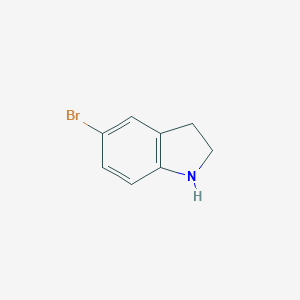
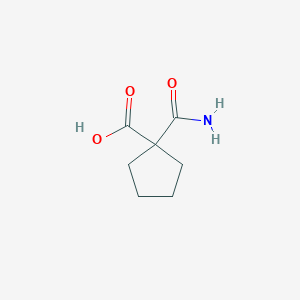
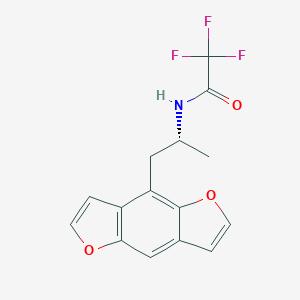
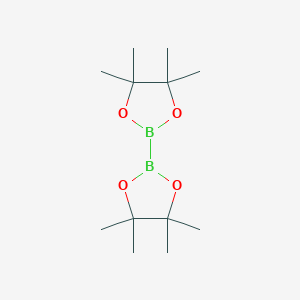
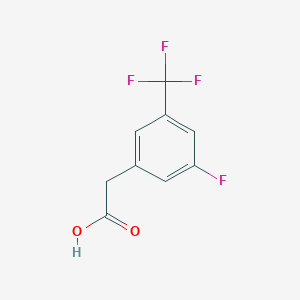
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)
